

**Spectroscopic Profile of 2,3,6-**

Trichlorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3,6-Trichlorobenzaldehyde

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This guide provides a comprehensive overview of the spectroscopic data for **2,3,6-trichlorobenzaldehyde**, a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

# **Spectroscopic Data**

The following sections present the key spectroscopic data for **2,3,6-trichlorobenzaldehyde** in a structured format to facilitate analysis and comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy (Predicted)

Due to the complex substitution pattern of the benzene ring, the proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The aldehyde proton will appear as a singlet significantly downfield.



Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity
Aromatic-H	7.4 - 7.8	Doublet
Aromatic-H	7.2 - 7.6	Doublet
Aldehyde-H	~10.4	Singlet

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Atom	Chemical Shift (δ) ppm
C=O	187.6
C-CI	137.9
C-CI	135.5
С-Н	132.8
С-СНО	132.3
C-CI	131.9
С-Н	129.0

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



Wavenumber (cm <sup>-1</sup> )	Assignment	
~1710	C=O (carbonyl) stretch	
~2850, ~2750	C-H (aldehyde) stretch	
~1580, ~1450	C=C (aromatic ring) stretch	
~800 - 600	C-Cl stretch	

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry. The molecular weight of **2,3,6-trichlorobenzaldehyde** is 209.46 g/mol .[1]

m/z	Relative Intensity	Assignment
208/210/212	High	[M]+, Molecular ion peak (isotopic pattern due to Cl)
207/209/211	High	[M-H]+
180/182/184	Medium	[M-CHO]+
145/147	Medium	[M-CHO-CI]+
109	Low	[C6H2CI]+
74/75	Low	[C5H2Cl]+, [C6H3]+

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

## NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **2,3,6-trichlorobenzaldehyde** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).



Instrumentation and Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A few milligrams of **2,3,6-trichlorobenzaldehyde** are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

# **Mass Spectrometry (Electron Ionization)**

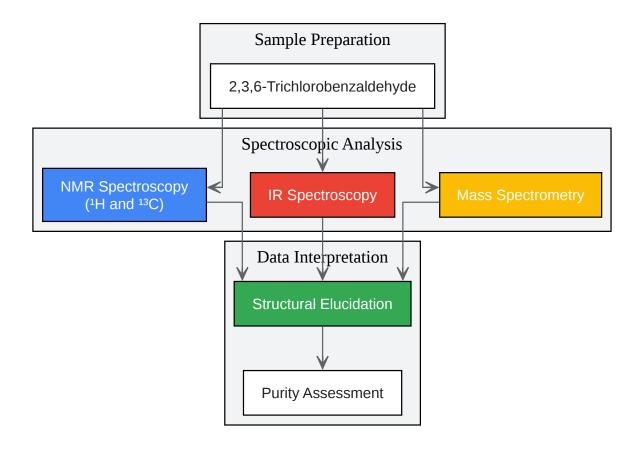
Sample Introduction: A small amount of the **2,3,6-trichlorobenzaldehyde** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

lonization and Analysis: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum.

# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3,6-trichlorobenzaldehyde**.





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Caption: General workflow for spectroscopic analysis.

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# References

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- 2. Electron Ionization Creative Proteomics [creative-proteomics.com]
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